molecular formula C19H35N5O6S B8071840 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-, hydrazide, rel-

4,7,10-Trioxa-13-azaoctadecanoic acid, 18-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-, hydrazide, rel-

Cat. No.: B8071840
M. Wt: 461.6 g/mol
InChI Key: DLMSZDYSRRYIJV-IIDMSEBBSA-N
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Description

This compound is a biotin-derived molecule featuring a polyether chain (4,7,10-trioxa-13-azaoctadecanoic acid) conjugated to a hydrazide group and a biotin moiety (hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl) . The biotin component provides high affinity for avidin/streptavidin, making the compound valuable in biochemical applications such as protein labeling, drug delivery, and affinity chromatography . The hydrazide group (-CONHNH₂) enables conjugation with carbonyl-containing molecules (e.g., aldehydes, ketones), enhancing its utility in bioconjugation strategies . Its extended polyether chain improves solubility and reduces steric hindrance during molecular interactions .

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMSZDYSRRYIJV-IIDMSEBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,7,10-Trioxa-13-azaoctadecanoic acid, 18-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-, hydrazide (referred to as Compound A) is a complex organic molecule with potential applications in various biological contexts. This article reviews its biological activity based on recent research findings, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C₁₀H₁₆N₂O₃S
Molecular Weight : 244.31 g/mol
CAS Number : 57378-70-8
Synonyms : 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Compound A exhibits its biological activity primarily through interactions with specific molecular targets. It has been shown to modulate enzyme activities and receptor binding, which can influence various signaling pathways within cells. The presence of the thieno[3,4-d]imidazol moiety is thought to enhance its interaction with biological macromolecules.

Biological Activity

  • Antioxidant Activity :
    • Compound A has demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models. This activity is particularly relevant in the context of skin protection against UV-induced damage .
  • Antimicrobial Properties :
    • In vitro studies have indicated that Compound A possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the specific microbial strain tested.
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of NADPH oxidase, which plays a critical role in ROS production .

Case Study 1: UV Protection

A study involving human keratinocyte cells treated with Compound A showed a significant reduction in cyclobutane pyrimidine dimers (CPDs) following UV exposure. This suggests that the compound could be developed as a topical agent for UV protection in dermatological applications .

Case Study 2: Antimicrobial Efficacy

Research examining the antimicrobial efficacy of Compound A revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This highlights its potential as an antimicrobial agent in clinical settings .

Data Table: Biological Activity Summary

Activity Type Mechanism/Effect Reference
AntioxidantScavenging of ROS; reduction of oxidative stress
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of NADPH oxidase

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Weight Key Functional Groups Biological/Industrial Use Reference
Target Compound ~700–800 (est.) Hydrazide, biotin, polyether chain Bioconjugation, affinity tagging
Biotin hydrazide 357.47 Hydrazide, biotin (shorter linker) Protein labeling, ELISA assays
5-Methyl-2-phenylthiazole-4-carboxhydrazide 235.3 Hydrazide, thiazole Anti-inflammatory, analgesic agents
6-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic acid 357.47 Biotin, amide linker Drug delivery, enzymatic studies
5-(Heptadecyl)-4-amino-1,2,4-triazole-3-thiol 366.5 Triazole, thiol, fatty chain Antimicrobial, surfactant applications

Reactivity and Stability

  • Hydrazide Reactivity : The target compound’s hydrazide group can form hydrazones with aldehydes/ketones, enabling stable conjugates. However, hydrazides are prone to oxidation and hydrolysis under acidic/alkaline conditions compared to amides .
  • Biotin Stability: The thienoimidazolone ring in biotin derivatives is stable under physiological conditions but susceptible to extreme pH or enzymatic cleavage .

Key Research Findings

  • Synthetic Efficiency : The target compound’s polyether chain enhances solubility but complicates synthesis compared to simpler biotin hydrazides .
  • Conjugation Versatility : Hydrazide-functionalized biotin derivatives outperform amine-reactive biotin analogues (e.g., NHS-biotin) in carbonyl-rich environments .
  • Stability Trade-offs : Hydrazides enable rapid conjugation but require careful storage to prevent degradation, whereas amide-linked biotin derivatives offer greater stability .

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